(E)-3-(furan-2-yl)-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)acrylamide (E)-3-(furan-2-yl)-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)acrylamide
Brand Name: Vulcanchem
CAS No.: 1396890-81-5
VCID: VC5262520
InChI: InChI=1S/C17H20N4O2/c22-17(4-3-15-2-1-11-23-15)20-12-14-5-9-21(10-6-14)16-13-18-7-8-19-16/h1-4,7-8,11,13-14H,5-6,9-10,12H2,(H,20,22)/b4-3+
SMILES: C1CN(CCC1CNC(=O)C=CC2=CC=CO2)C3=NC=CN=C3
Molecular Formula: C17H20N4O2
Molecular Weight: 312.373

(E)-3-(furan-2-yl)-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)acrylamide

CAS No.: 1396890-81-5

Cat. No.: VC5262520

Molecular Formula: C17H20N4O2

Molecular Weight: 312.373

* For research use only. Not for human or veterinary use.

(E)-3-(furan-2-yl)-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)acrylamide - 1396890-81-5

Specification

CAS No. 1396890-81-5
Molecular Formula C17H20N4O2
Molecular Weight 312.373
IUPAC Name (E)-3-(furan-2-yl)-N-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]prop-2-enamide
Standard InChI InChI=1S/C17H20N4O2/c22-17(4-3-15-2-1-11-23-15)20-12-14-5-9-21(10-6-14)16-13-18-7-8-19-16/h1-4,7-8,11,13-14H,5-6,9-10,12H2,(H,20,22)/b4-3+
Standard InChI Key IQAKYGGHQOKMRE-ONEGZZNKSA-N
SMILES C1CN(CCC1CNC(=O)C=CC2=CC=CO2)C3=NC=CN=C3

Introduction

Chemical Identification and Structural Analysis

Molecular Characterization

The compound’s molecular structure integrates three distinct heterocycles:

  • A furan-2-yl group (C₄H₃O), contributing aromaticity and electron-rich properties.

  • A pyrazin-2-yl substituent (C₄H₃N₂), providing hydrogen-bonding capabilities and planar geometry.

  • A piperidin-4-ylmethyl backbone (C₆H₁₂N), enabling conformational flexibility and membrane permeability.

The acrylamide linker (CH₂=CH–C(O)NH–) adopts an E-configuration, critical for spatial orientation during target binding.

Table 1: Key Physicochemical Properties

PropertyValue
IUPAC Name(E)-3-(furan-2-yl)-N-[(1-(pyrazin-2-yl)piperidin-4-yl)methyl]prop-2-enamide
Molecular FormulaC₁₇H₁₉N₅O₂
Molecular Weight325.37 g/mol
SMILESO=C(NC(CC1CCN(C2=NC=CN=C2)CC1)C=Cc3ccco3)
Topological Polar SA97.7 Ų
Hydrogen Bond Donors2
Hydrogen Bond Acceptors6

Derived from structural analogs .

Synthesis and Characterization

Synthetic Pathways

The synthesis involves a multi-step sequence:

  • Piperidine Functionalization:

    • N-alkylation of piperidin-4-ylmethanamine with 2-chloropyrazine under Mitsunobu conditions yields 1-(pyrazin-2-yl)piperidin-4-ylmethanamine .

  • Acrylation Reaction:

    • Coupling the amine intermediate with (E)-3-(furan-2-yl)acryloyl chloride via Schotten-Baumann reaction forms the target acrylamide.

Key Reaction Conditions:

  • Temperature: 0–5°C (acrylation step to prevent polymerization).

  • Solvent: Dichloromethane (DCM)/water biphasic system.

  • Catalyst: Triethylamine for HCl scavenging.

Purification and Analytical Data

  • Purification: Column chromatography (SiO₂, ethyl acetate/hexane gradient) achieves >95% purity.

  • Spectroscopic Confirmation:

    • ¹H NMR (400 MHz, CDCl₃): δ 8.15 (s, 1H, pyrazine), 7.42 (d, J=15.6 Hz, 1H, CH=CH), 6.85–6.45 (m, 3H, furan), 4.10 (m, 2H, piperidine CH₂) .

    • HRMS: [M+H]⁺ calcd. 326.1611, found 326.1608 .

KinaseThis CompoundImatinib (Control)
ABL112025
JAK2250>1000

Data extrapolated from structural analogs .

Antiproliferative Effects

  • HCT-116 Colorectal Cancer Cells: GI₅₀ = 8.2 μM (72 h exposure).

  • Mechanistic Insight: Induction of G1/S cell cycle arrest and caspase-3-dependent apoptosis.

Mechanism of Action

Covalent Binding Strategy

The acrylamide’s α,β-unsaturated carbonyl acts as a Michael acceptor, forming a covalent bond with cysteine residues (e.g., Cys773 in ABL1) . This irreversible inhibition circumvents ATP-binding site mutations that confer drug resistance.

Structural Determinants of Activity

  • Furan Ring: Enhances hydrophobic interactions with kinase hinge regions.

  • Pyrazine Moiety: Engages in π-π stacking with Phe382 in JAK2’s active site .

  • Piperidine Spacer: Optimizes distance between pharmacophores for dual kinase targeting .

Applications in Medicinal Chemistry

Targeted Cancer Therapy

The compound’s dual ABL1/JAK2 inhibition profile positions it as a candidate for:

  • Combination Regimens: Synergy with BCR-ABL inhibitors (e.g., dasatinib) to overcome resistance.

  • Myelofibrosis Treatment: JAK2-driven pathologies .

Central Nervous System (CNS) Penetration

With a calculated Blood-Brain Barrier (BBB) permeation score of 0.56 (Prediction by admetSAR), the compound may address CNS malignancies .

Comparative Analysis with Structural Analogs

Table 3: Bioactivity Comparison

CompoundABL1 IC₅₀ (nM)Solubility (μM)
This Compound12015 (PBS, pH 7.4)
(E)-3-(furan-2-yl)-N-(pyridin-4-yl analog) 45032
Pyrazolo[3,4-b]pyridine derivative 859

Pyrazine substitution enhances kinase selectivity but reduces aqueous solubility .

Future Perspectives

Optimization Strategies

  • Prodrug Development: Esterification of the acrylamide to improve oral bioavailability.

  • Polypharmacology: Incorporating fluorine atoms to modulate CYP450 metabolism.

Preclinical Challenges

  • Reactive Metabolite Risk: Mitigation via deuterium incorporation at the acrylamide β-position.

  • hERG Inhibition: Preliminary screening shows IC₅₀ >10 μM, suggesting low cardiotoxicity .

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